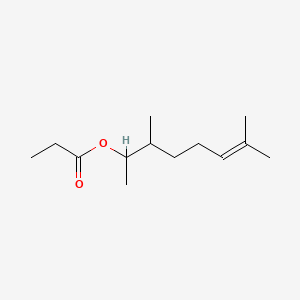
3,7-Dimethyloct-6-en-2-yl propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dimethyloct-6-en-2-yl propionate is an organic compound with the molecular formula C13H24O2. It is a colorless liquid with a pleasant floral and fruity aroma. This compound is commonly used in the fragrance industry due to its appealing scent and is also utilized in flavoring applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyloct-6-en-2-yl propionate typically involves the esterification of 3,7-dimethyloct-6-en-2-ol with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to obtain the desired purity .
化学反应分析
Types of Reactions: 3,7-Dimethyloct-6-en-2-yl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学研究应用
3,7-Dimethyloct-6-en-2-yl propionate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.
作用机制
The mechanism of action of 3,7-Dimethyloct-6-en-2-yl propionate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its floral and fruity scent. The compound may also interact with biological membranes and proteins, contributing to its potential antimicrobial and antioxidant activities .
相似化合物的比较
3,7-Dimethyloct-6-en-1-yl acrylate: Similar in structure but contains an acrylate group instead of a propionate group.
3,7-Dimethyloct-6-en-1-yl tetradecanoate: Contains a longer fatty acid chain, resulting in different physical and chemical properties.
3,7-Dimethyloct-6-en-1-yl palmitate: Another ester with a different fatty acid chain, used in similar applications.
Uniqueness: 3,7-Dimethyloct-6-en-2-yl propionate is unique due to its specific ester group, which imparts distinct olfactory properties and chemical reactivity. Its balance of hydrophobic and hydrophilic characteristics makes it versatile for various applications in fragrance, flavor, and research .
属性
CAS 编号 |
97889-96-8 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC 名称 |
3,7-dimethyloct-6-en-2-yl propanoate |
InChI |
InChI=1S/C13H24O2/c1-6-13(14)15-12(5)11(4)9-7-8-10(2)3/h8,11-12H,6-7,9H2,1-5H3 |
InChI 键 |
PVOXDQPDUIZDLB-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC(C)C(C)CCC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


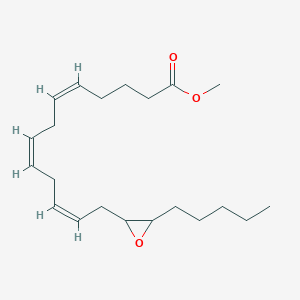


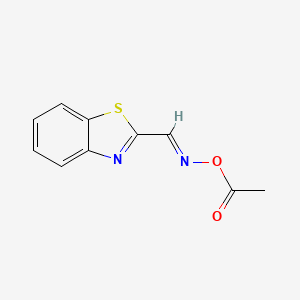
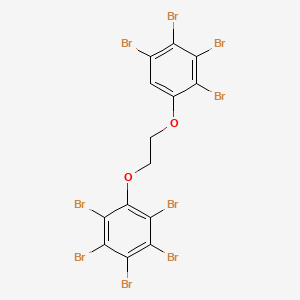
![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)
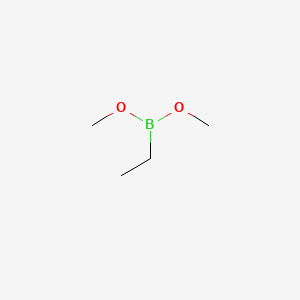
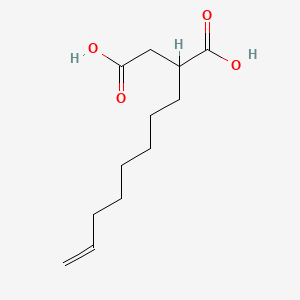
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
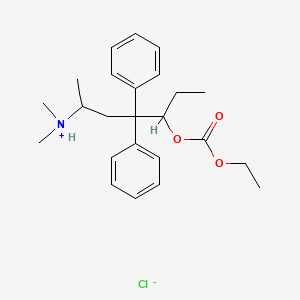
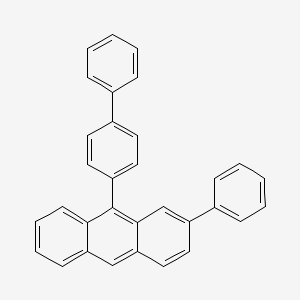
![N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide](/img/structure/B13782251.png)
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)

